N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-[2-(Cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a cyclohexenylethyl side chain at the N4-position and a methyl group at the 1-position of the pyrazole ring.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-19-14-12(9-18-19)13(16-10-17-14)15-8-7-11-5-3-2-4-6-11/h5,9-10H,2-4,6-8H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDARSAGMGAQSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,6-Dichloro-5-formylpyrimidine
The synthesis begins with the preparation of 4,6-dichloro-5-formylpyrimidine, a key intermediate for pyrazolo[3,4-d]pyrimidine derivatives. As detailed in patent US3772294A, this compound is synthesized via the condensation of 4,6-dihydroxypyrimidine with dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds under reflux conditions, yielding the dichloroaldehyde derivative in ~75% purity after recrystallization.
Reaction Conditions
Cyclization with Methylhydrazine to Form 4-Chloro-1-methylpyrazolo[3,4-d]pyrimidine
The dichloroaldehyde intermediate undergoes cyclization with methylhydrazine to construct the pyrazolo[3,4-d]pyrimidine scaffold. Adapting the method from US3772294A, methylhydrazine replaces hydrazine hydrate to introduce the 1-methyl group. The reaction is conducted in anhydrous methanol at 0–5°C to minimize side reactions, yielding 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine as a pale-yellow solid (Yield: 68–72%).
Critical Parameters
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Molar Ratio : 1:1.2 (dichloroaldehyde:methylhydrazine)
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Solvent : Methanol or dioxane
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Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Substitution at the 4-Position with 2-(Cyclohex-1-en-1-yl)ethylamine
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro group in the pyrazolo[3,4-d]pyrimidine core is displaced by 2-(cyclohex-1-en-1-yl)ethylamine via an SNAr mechanism. This reaction is catalyzed by triethylamine (Et₃N) in dimethylformamide (DMF) at 80–90°C for 12–16 hours. The electron-deficient pyrimidine ring facilitates chloride displacement by the primary amine, yielding the target compound after purification (Yield: 60–65%).
Optimization Insights
Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine
The amine reagent is synthesized via reductive amination of cyclohex-1-en-1-ylacetaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature for 24 hours, yielding the amine as a colorless oil (Yield: 85%).
Characterization Data
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¹H NMR (400 MHz, CDCl₃) : δ 5.55 (m, 1H, CH=CH), 2.80 (t, 2H, CH₂NH₂), 2.20–1.40 (m, 10H, cyclohexenyl).
Analytical Validation of the Target Compound
Spectroscopic Characterization
N-[2-(Cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Purity and Yield Optimization
| Step | Starting Material | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 4,6-Dichloro-5-formylpyrimidine | 4-Chloro-1-methylpyrazolo[3,4-d]pyrimidine | 70 | 95% |
| 2 | 4-Chloro-1-methylpyrazolo[3,4-d]pyrimidine | Target Compound | 63 | 98% |
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, acids, bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential role as a therapeutic agent due to its structural properties that allow for interaction with various biological targets.
Case Studies in Drug Development
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit selective inhibition of cancer cell proliferation. A study demonstrated that modifications in the pyrazolo[3,4-d]pyrimidine core can enhance cytotoxicity against specific cancer lines, suggesting a pathway for developing targeted cancer therapies.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored. For instance, its structural analogs have shown promise as inhibitors of protein kinases, which play critical roles in cell signaling and cancer progression.
Biological Research
The compound's unique structure allows it to act on various biological pathways, making it a valuable tool in research.
Applications in Biological Studies
- Bioactivity Screening : this compound can be utilized in high-throughput screening assays to identify new bioactive compounds. Its interaction with biological receptors can provide insights into drug-receptor dynamics.
- Mechanistic Studies : Understanding the mechanism of action of this compound can lead to the discovery of novel therapeutic strategies. By studying its binding affinity and selectivity towards various targets, researchers can elucidate the underlying biochemical pathways affected by this compound.
Material Science
Beyond biological applications, this compound is also being explored for its potential use in material science.
Innovative Material Development
The compound can serve as a precursor for synthesizing new materials with unique properties:
- Polymer Synthesis : Its reactivity can be harnessed to create polymers with specific functionalities. Research into copolymerization techniques has shown that incorporating such compounds can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrazolo[3,4-d]pyrimidine derivatives are highly tunable scaffolds for drug discovery. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Physicochemical Properties
- Hydrogen Bonding : The N4-amine and pyrimidine nitrogen atoms provide hydrogen-bonding sites, similar to S29 and PDE inhibitors in .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with the CAS number 869072-55-9, is a pyrazolo[3,4-d]pyrimidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores its synthesis, biological mechanisms, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H19N5 |
| Molecular Weight | 257.334 g/mol |
| IUPAC Name | This compound |
| InChI Key | DRGRASKXMWTNJA-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyclohexene Ring : This can be achieved through Diels-Alder reactions.
- Introduction of the Ethyl Group : Alkylation reactions with ethyl halides are used.
- Synthesis of the Pyrazolo[3,4-d]pyrimidine Core : This is typically done via condensation reactions between pyrazole and pyrimidine derivatives.
- Final Assembly : The morpholine ring can be attached through nucleophilic substitution reactions.
This compound exhibits its biological activity primarily through interaction with specific molecular targets such as enzymes and receptors. The inhibition of these targets can lead to significant therapeutic effects.
Anti-inflammatory Properties
Research indicates that this compound may modulate inflammatory pathways. It has been shown to inhibit the activation of the NLRP3 inflammasome, a critical component in the inflammatory response. Studies suggest that compounds targeting NLRP3 can reduce cytokine release and mitigate conditions like neuroinflammation and other inflammatory diseases .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's ability to interfere with cancer cell proliferation is attributed to its effect on cell cycle regulation and apoptosis pathways .
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotection in Animal Models : A study evaluated the neuroprotective effects of this compound in models of ischemia and neurodegenerative diseases. Results indicated a reduction in neuronal death and inflammation markers when treated with this compound .
- Cancer Cell Line Studies : In research involving breast cancer cell lines, treatment with this compound resulted in decreased viability and increased apoptosis compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Precursor assembly : Reacting pyrazolo[3,4-d]pyrimidine cores with cyclohexenyl-ethylamine derivatives under reflux in ethanol or dichloromethane .
- Optimization : Temperature (80–120°C), solvent polarity, and catalyst selection (e.g., sodium hydroxide) critically affect yield. For example, prolonged reaction times (>24 hrs) may reduce byproduct formation .
- Data Table :
| Reaction Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclization | Ethanol | 80 | None | 45 |
| Substitution | DCM | 40 | NaOH | 62 |
Q. How can structural characterization be systematically performed for this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclohexenyl-ethyl group at N4) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 245.32 for related analogs) .
- X-ray crystallography : Resolve stereochemistry and confirm crystal packing (if single crystals are obtainable) .
Q. What are the primary biological targets of pyrazolo[3,4-d]pyrimidine derivatives, and how is initial screening conducted?
- Methodology :
- Kinase inhibition assays : Measure IC values against kinases (e.g., cyclin-dependent kinases) using fluorescence-based assays .
- Receptor binding studies : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclohexenyl vs. phenyl substituents) impact target selectivity and potency?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents and compare IC values. For example:
- Cyclohexenyl-ethyl group : Enhances lipophilicity, improving blood-brain barrier penetration .
- Methyl group at N1 : Reduces metabolic degradation compared to bulkier substituents .
- Data Table :
| Substituent at N4 | Target Kinase | IC (nM) |
|---|---|---|
| Cyclohexenyl-ethyl | CDK2 | 12.5 |
| Phenyl | CDK2 | 48.7 |
Q. How can computational modeling guide the design of derivatives with improved binding affinity?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to predict binding poses in kinase ATP-binding pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Key Finding : The cyclohexenyl group forms hydrophobic interactions with Val18 and Ala31 in CDK2, explaining its higher potency .
Q. How should contradictory data on enzymatic inhibition across studies be resolved?
- Methodology :
- Assay standardization : Control variables like ATP concentration (e.g., 10 µM vs. 100 µM) and buffer pH .
- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Example : Discrepancies in COX-2 inhibition may arise from differences in enzyme source (human recombinant vs. murine) .
Experimental Design & Troubleshooting
Q. What purification techniques are most effective for isolating high-purity this compound?
- Methodology :
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1) .
- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity .
Q. How can researchers optimize reaction scalability without compromising yield?
- Methodology :
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., catalyst loading, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
